N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide
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Overview
Description
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a phenyl group, and a furan-2-carboxamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core. This can be achieved through the Pechmann condensation, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst to form the chromen-4-one structure.
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Pechmann Condensation
Reactants: Phenol, β-ketoester
Catalyst: Sulfuric acid or aluminum chloride
Conditions: Reflux in an organic solvent like ethanol or toluene
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Formation of the Furan-2-carboxamide Moiety
Reactants: Furan-2-carboxylic acid, amine
Catalyst: Carbodiimide (e.g., EDCI) for amide bond formation
Conditions: Room temperature to mild heating
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Coupling Reaction
Reactants: 8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl chloride, furan-2-carboxamide
Catalyst: Base (e.g., triethylamine)
Conditions: Reflux in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The chromen-4-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
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Reduction
- Reduction of the chromen-4-one core can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of chromanol derivatives.
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Substitution
- The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride
Major Products
Oxidation: Quinone derivatives
Reduction: Chromanol derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic properties.
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Industry
- Potential use in the development of new materials with specific chemical properties.
- Application in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)furan-2-carboxamide can be compared with other chromen-4-one derivatives and furan-2-carboxamide compounds:
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Similar Compounds
Coumarin: A naturally occurring chromen-4-one derivative with anticoagulant properties.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Furan-2-carboxamide: A compound with potential antimicrobial and anticancer activities.
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Uniqueness
- The combination of the chromen-4-one core with the furan-2-carboxamide moiety in this compound provides unique chemical properties and biological activities.
- Its specific structure allows for targeted interactions with molecular targets, potentially leading to more selective and potent biological effects compared to similar compounds.
Properties
IUPAC Name |
N-(8-methyl-4-oxo-3-phenylchromen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(26-19(13)15)22-20(24)16-11-6-12-25-16/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPRDMENQIYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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